molecular formula C23H26N4O4S B11273488 6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

Cat. No.: B11273488
M. Wt: 454.5 g/mol
InChI Key: INBDPBGPLBNHQL-UHFFFAOYSA-N
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Description

6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and piperazine ring formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, such as neurodegenerative disorders and inflammatory conditions.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-ethyl-3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
  • 6-(4-ethyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
  • 6-(4-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-[4-ethyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C23H26N4O4S/c1-3-17-4-5-18(21-10-11-23(28)25-24-21)16-22(17)32(29,30)27-14-12-26(13-15-27)19-6-8-20(31-2)9-7-19/h4-11,16H,3,12-15H2,1-2H3,(H,25,28)

InChI Key

INBDPBGPLBNHQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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